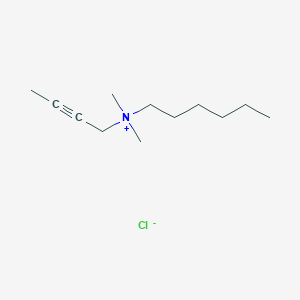![molecular formula C8H11Br3 B12638662 6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-(dibromomethyl)bicyclo[311]heptane is a chemical compound with the molecular formula C8H11Br3 It is a member of the bicyclo[311]heptane family, characterized by a bicyclic structure with three bromine atoms attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane typically involves the bromination of bicyclo[3.1.1]heptane derivatives. One common method is the bromination of 7-methylbicyclo[3.1.1]heptane using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and bromine concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, such as carboxylic acids or ketones, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NaOCH3, or NH3 in solvents like ethanol or water.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like ether or THF.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Reduction: Formation of less brominated bicyclo[3.1.1]heptane derivatives.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Aplicaciones Científicas De Investigación
6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane depends on its interaction with molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can enhance the compound’s stability and specificity in binding to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-2-methylene-bicyclo[3.1.1]heptane: Similar bicyclic structure but with different substituents.
7-Bromo-bicyclo[3.1.1]heptane: Similar structure with fewer bromine atoms.
Bicyclo[3.1.1]heptane-2,6-dione: Similar core structure with different functional groups.
Uniqueness
6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane is unique due to the presence of three bromine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C8H11Br3 |
|---|---|
Peso molecular |
346.88 g/mol |
Nombre IUPAC |
6-bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C8H11Br3/c9-7-4-2-1-3-5(7)6(4)8(10)11/h4-8H,1-3H2 |
Clave InChI |
DSNGPYDYZPFEEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C(C1)C2Br)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


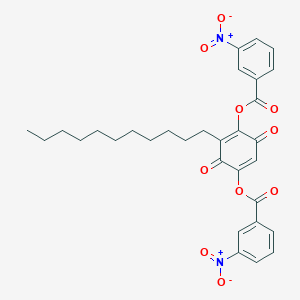

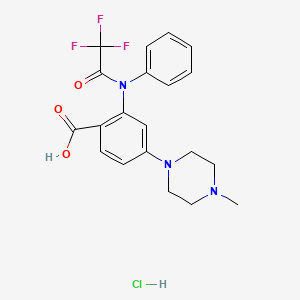
![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)

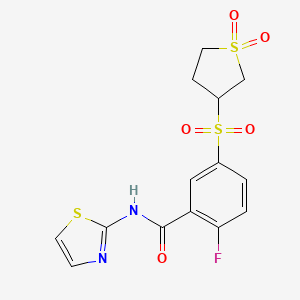
![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)

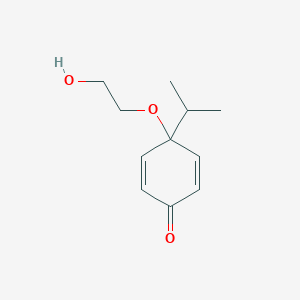

![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)
